5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione
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Overview
Description
5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione is a chemical compound with the molecular formula C17H16O2 It is a derivative of anthracene, characterized by the presence of a hydroxy group and a methano bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Methano Bridge Formation: The formation of a methano bridge between the 1 and 4 positions of the anthracene ring.
The reaction conditions often involve the use of strong oxidizing agents and specific catalysts to facilitate the hydroxylation and bridge formation processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Methanoanthracene-9,10-dione: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
5-Methoxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione: Contains a methoxy group instead of a hydroxy group, altering its chemical properties and reactivity.
Uniqueness
5-Hydroxy-1,4-dihydro-1,4-methanoanthracene-9,10-dione is unique due to the presence of both the hydroxy group and the methano bridge, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
189456-56-2 |
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Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-2(11),4(9),5,7,13-pentaene-3,10-dione |
InChI |
InChI=1S/C15H10O3/c16-10-3-1-2-9-13(10)15(18)12-8-5-4-7(6-8)11(12)14(9)17/h1-5,7-8,16H,6H2 |
InChI Key |
RSSRSZOTHILXTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O |
Origin of Product |
United States |
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